molecular formula C6H4BrNO2 B2963512 5-Bromo-4-hydroxynicotinaldehyde CAS No. 1289109-05-2

5-Bromo-4-hydroxynicotinaldehyde

Cat. No. B2963512
CAS RN: 1289109-05-2
M. Wt: 202.007
InChI Key: KPMMFNJPSDBZTB-UHFFFAOYSA-N
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Description

5-Bromo-4-hydroxynicotinaldehyde is a chemical compound with the CAS Number: 1289109-05-2 . It has a molecular weight of 202.01 and its IUPAC name is 5-bromo-4-hydroxynicotinaldehyde . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 5-Bromo-4-hydroxynicotinaldehyde is 1S/C6H4BrNO2/c7-5-2-8-1-4 (3-9)6 (5)10/h1-3H, (H,8,10) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Bromo-4-hydroxynicotinaldehyde is a solid at room temperature . The compound has a number of heavy atoms: 10, aromatic heavy atoms: 6, H-bond acceptors: 3.0, and H-bond donors: 1.0 . Its molar refractivity is 39.35 and TPSA is 50.19 Ų .

Scientific Research Applications

, allows for various chemical reactions, including Suzuki coupling, which can be used to create complex organic molecules for pharmaceuticals and agrochemicals.

Environmental Science

Finally, 5-Bromo-4-hydroxynicotinaldehyde can be utilized in environmental science to create sensors for pollutants. Its ability to react with specific environmental toxins can lead to the development of sensitive detection methods for water or soil analysis.

Each of these applications leverages the unique chemical properties of 5-Bromo-4-hydroxynicotinaldehyde to advance research and development across various scientific fields .

Mechanism of Action

There is a study on electron attachment to 5-bromo-4-thiouracil (BrSU), a uracil derivative . While this is not the exact compound, it may provide some insights into the potential mechanism of action of similar compounds.

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

5-bromo-4-oxo-1H-pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-5-2-8-1-4(3-9)6(5)10/h1-3H,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMMFNJPSDBZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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